molecular formula C11H8Cl2N2 B3804415 6-(2,4-dichlorophenyl)pyridin-2-amine

6-(2,4-dichlorophenyl)pyridin-2-amine

Cat. No.: B3804415
M. Wt: 239.10 g/mol
InChI Key: LYDIRMKOZVLZMW-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)pyridin-2-amine (CAS No: 1073114-78-9) is an aromatic organic compound with the molecular formula C11H8Cl2N2 and a molecular weight of 239.10 g/mol . This aminopyridine derivative serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The core structure of 6-arylpyridin-2-amine is recognized in pharmaceutical research for its potential as a kinase inhibitor scaffold. While the specific biological profile of 6-(2,4-dichlorophenyl)pyridin-2-amine is still being explored, closely related structural analogues have been investigated for their inhibitory activity against various biological targets. For instance, certain 6-phenylpyridin-2-amine derivatives have been identified as promising hit compounds in the search for inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways . Structure-activity relationship (SAR) studies on these analogues indicate that the nature and position of substituents on the phenyl ring are critical for optimizing potency and selectivity . This suggests that 6-(2,4-dichlorophenyl)pyridin-2-amine is a versatile scaffold for generating novel compounds in biochemical research, particularly in the development of targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDIRMKOZVLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Pyridine-Based Comparators

Compound Name Substituents and Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(2,4-Dichlorophenyl)pyridin-2-amine 6-(2,4-Cl₂Ph), 2-NH₂ C₁₁H₈Cl₂N₂ 248.10 High lipophilicity; potential kinase inhibitor
5-(2,4-Dichlorophenyl)pyridin-2-amine 5-(2,4-Cl₂Ph), 2-NH₂ C₁₁H₈Cl₂N₂ 248.10 Positional isomer; reduced steric accessibility
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine 6-Cl, 3-F, N-(4-FPh) C₁₁H₇ClF₂N₂ 244.64 Electron-withdrawing substituents; synthetic intermediate
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-phenoxy (4-Cl, 2-Me), 3-NH₂ C₁₂H₁₁ClN₂O 246.68 Oxygen linker; altered electronic profile
6-[2-(2,4-Dichlorophenyl)acetyl]-4H-1,4-benzoxazin-3-one 6-(2,4-Cl₂Ph-acetyl), benzoxazinone core C₁₆H₁₀Cl₂NO₃ 350.16 Extended conjugation; potential bioactive scaffold

Key Observations:

  • Electron-Withdrawing Effects : The 6-chloro-3-fluoro derivative demonstrates how halogenation at multiple positions enhances electrophilicity, which may influence reactivity in cross-coupling reactions.
  • Linker Variations: The phenoxy group in 6-(4-chloro-2-methylphenoxy)pyridin-3-amine introduces hydrogen-bonding capability via oxygen, contrasting with the direct aryl linkage in the target compound.

Pyrimidine-Based Comparators

Table 2: Pyrimidine Derivatives with Structural Similarities

Compound Name Substituents and Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine 4-ClPh, 6-CF₃, 2-NH₂ C₁₁H₇ClF₃N₃ 297.64 Strong electron-withdrawing CF₃ group; enhanced metabolic stability
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine 4-ClPh, 6-SMe, 2-NH₂ C₁₁H₁₀ClN₃S 267.73 Sulfur-containing; potential thiol interaction

Key Observations:

  • Trifluoromethyl vs.
  • Methylsulfanyl Substitution : The 6-SMe group in the pyrimidine derivative may facilitate redox interactions or metal coordination, unlike the inert dichlorophenyl group.

Notes

Positional Sensitivity : Substitution at the 6-position vs. 5-position (pyridine) or 4-position (pyrimidine) significantly alters molecular interactions, necessitating empirical validation.

Therapeutic Potential: The compound’s dichlorophenyl moiety aligns with pharmacophores seen in antimicrobial and anticancer agents, warranting further exploration.

Q & A

Q. What are the common synthetic routes for preparing 6-(2,4-dichlorophenyl)pyridin-2-amine, and what analytical techniques ensure purity?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Using Pd(OAc)₂/Xantphos catalyst systems with t-BuONa as a base in toluene at 80–110°C under nitrogen .
  • Monitoring reaction progress via HPLC to track intermediate formation, followed by purification using silica gel chromatography. Purity validation requires a combination of ¹H/¹³C NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How do structural features of 6-(2,4-dichlorophenyl)pyridin-2-amine influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing 2,4-dichlorophenyl group activates the pyridine ring toward nucleophilic attack at the 6-position. Reactivity can be quantified using Hammett substituent constants (σ ≈ 0.78 for dichlorophenyl), with DFT calculations predicting charge distribution at reactive sites. Experimental validation involves kinetic studies in polar aprotic solvents (e.g., DMF) at varying temperatures .

Q. What spectroscopic methods are most reliable for characterizing the crystalline structure of this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation, with parameters such as bond angles (e.g., C–N–C ≈ 120°) and torsion angles critical for verifying regiochemistry. Powder XRD complements this by assessing bulk crystallinity. For solution-phase analysis, NOESY NMR identifies through-space interactions between the dichlorophenyl and pyridine moieties .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed regioselectivity in derivatization reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states to identify kinetic vs. thermodynamic control. For example, calculations may show a 5–10 kJ/mol energy difference between possible regioisomeric pathways. Experimental validation involves trapping intermediates at low temperatures (-78°C) and characterizing them via IR spectroscopy .

Q. What strategies optimize catalytic systems for asymmetric functionalization of 6-(2,4-dichlorophenyl)pyridin-2-amine?

Chiral ligands such as BINAP or Josiphos, combined with Pd(0) catalysts, enable enantioselective amination. Key parameters include:

  • Ligand-to-metal ratios (1:1 to 2:1).
  • Solvent polarity (e.g., THF vs. dichloromethane).
  • Reaction monitoring via circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Accelerated degradation studies under ICH Q1A guidelines reveal:

  • Hydrolytic degradation in aqueous buffers (pH 7.4) at 40°C, with t₁/₂ ≈ 30 days.
  • Stabilization in argon-purged, anhydrous DMSO (degradation <2% over 6 months). LC-MS/MS identifies primary degradation products, such as dechlorinated analogs or oxidation byproducts .

Q. What experimental designs reconcile discrepancies between computational solubility predictions and empirical data?

Use the Hansen Solubility Parameters (HSPs) framework:

  • Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) via COSMO-RS.
  • Validate experimentally using turbidimetric titration in solvent blends (e.g., ethanol/water gradients). Adjust models by incorporating entropy effects from differential scanning calorimetry (DSC) .

Q. How can researchers leverage crystallographic data to predict supramolecular interactions in co-crystals?

Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., Cl···H or N–H···Cl interactions). Pair with lattice energy calculations (PIXEL method) to assess stabilization energies. Experimental validation involves co-crystallization with carboxylic acids (e.g., succinic acid) and analyzing packing motifs via X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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